(3R)-3-hydroxy-5-methylhexanoic acid
Description
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Properties
CAS No. |
132328-50-8 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
Contextualization Within Branched Chain Hydroxy Acids
(3R)-3-hydroxy-5-methylhexanoic acid belongs to the broad class of branched-chain hydroxy fatty acids. Its molecular architecture is defined by a six-carbon hexanoic acid backbone, which is distinguished by a hydroxyl (-OH) group at the third carbon position and a methyl (-CH₃) group branching off at the fifth carbon. vulcanchem.com This structure classifies it as a beta-hydroxy acid, a subset of hydroxy fatty acids with relevance in various biological systems.
Branched-chain fatty acids, in general, are integral components of the lipids found in many bacteria and play roles in the chemical communication of insects. The presence of both a hydroxyl group and a methyl branch in this compound imparts specific physical and chemical properties that influence its reactivity and biological interactions.
Below is a table summarizing the key identifiers and properties of this compound.
| Property | Value/Description |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol |
| CAS Number | 132328-50-8 |
| ChEBI Ontology | Branched-chain fatty acid, Beta-hydroxy acid |
Data sourced from PubChem CID 11105501 nih.gov
Stereoisomeric Significance in Biochemical and Synthetic Paradigms
The designation "(3R)" in the compound's name is of paramount importance as it specifies the absolute configuration of the chiral center at the third carbon—the carbon atom bonded to the hydroxyl group. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.
In the context of (3R)-3-hydroxy-5-methylhexanoic acid, its enantiomer is (3S)-3-hydroxy-5-methylhexanoic acid. The spatial arrangement of the hydroxyl group in the (3R) form is crucial for its specific recognition and interaction with enzymes and receptors in biological systems. This stereochemical purity is a critical factor that dictates its utility as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, the stereochemistry of similar hydroxy fatty acids is a determining factor in the biological activity of antibiotics. vulcanchem.com
The precise orientation of the hydroxyl group can lead to significantly different biological activities between enantiomers. This makes the stereoselective synthesis of the (3R) isomer a key focus for researchers, often employing enzymatic resolution or asymmetric synthesis techniques to achieve high enantiomeric purity. vulcanchem.com
Advanced Chemical Synthesis Methodologies
Enantioselective and Diastereoselective Synthetic Routes
A well-established method for setting the stereochemistry at the C3 position is through substrate-controlled diastereoselective aldol (B89426) reactions employing chiral auxiliaries. Evans-type oxazolidinones are particularly effective for this purpose.
In a representative approach, an N-acyl oxazolidinone, derived from a chiral amino alcohol, serves as the chiral auxiliary. For instance, the titanium tetrachloride (TiCl₄)-promoted aldol addition of an (R)-N-acetyloxazolidinone with an appropriate aldehyde can be utilized. nih.gov While this reaction may produce a mixture of diastereomers, these can often be separated effectively by chromatography. nih.gov
The general strategy involves the following steps:
Acylation of a chiral oxazolidinone (e.g., (R)-4-isopropyloxazolidinone) to form the corresponding N-acetyl derivative.
Generation of the titanium enolate using a Lewis acid like TiCl₄ and a hindered base such as diisopropylethylamine (i-Pr₂NEt).
Reaction of the enolate with isovaleraldehyde (B47997) (3-methylbutanal) at low temperatures (e.g., -78 °C) to afford the aldol adducts.
Chromatographic separation of the desired (3'R,4S)-diastereomer from the (3'S,4S)-diastereomer.
Removal of the chiral auxiliary under mild conditions, for example, using lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂), to yield the target (3R)-3-hydroxy-5-methylhexanoic acid. nih.gov
A similar strategy has been successfully employed in the synthesis of analogous β-hydroxy acids, demonstrating the robustness of this methodology. nih.gov
Table 1: Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Reagents | Key Outcome |
|---|
This table is illustrative of the general methodology and may be adapted for the specific synthesis of this compound.
Asymmetric catalysis offers a more atom-economical approach by using a catalytic amount of a chiral entity to induce enantioselectivity. For the synthesis of β-hydroxy acids and their derivatives, asymmetric hydrogenation is a powerful tool.
One potential route involves the asymmetric hydrogenation of a β-keto ester or a related unsaturated precursor. For example, a rhodium complex with a chiral bisphosphine ligand, such as Me-DuPHOS, has been shown to be highly effective in the asymmetric hydrogenation of related α,β-unsaturated acid salts, achieving very high enantiomeric excess (ee). researchgate.net
The synthetic sequence could be conceptualized as:
Preparation of methyl 3-oxo-5-methylhexanoate.
Asymmetric hydrogenation of the β-keto ester using a chiral ruthenium or rhodium catalyst (e.g., Ru-BINAP or Rh-DuPHOS) to establish the (R)-stereocenter at C3.
Hydrolysis of the resulting methyl ester to afford this compound.
The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
Table 2: Asymmetric Catalysis for Synthesis of Chiral Hydroxy Acids
| Catalyst System | Substrate Type | Key Outcome |
|---|---|---|
| Rhodium-Me-DuPHOS | α,β-Unsaturated acid salt | High enantiomeric excess in the synthesis of related chiral acids. researchgate.net |
This table presents potential catalytic systems based on successful applications in related syntheses.
Chemoenzymatic Synthetic Strategies
Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis, offering green and efficient routes to enantiomerically pure compounds.
Kinetic resolution is a widely used technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are particularly versatile for this purpose, often employed in the hydrolysis of racemic esters or the esterification of racemic alcohols.
For the synthesis of this compound, a racemic mixture of its ester (e.g., methyl 3-hydroxy-5-methylhexanoate) can be subjected to lipase-mediated hydrolysis. The lipase (B570770) would selectively hydrolyze the (R)-ester to the desired (3R)-acid, leaving the unreacted (S)-ester. Lipases from Candida rugosa (CRL) and Pseudomonas cepacia (PSL) have demonstrated high enantioselectivity in the resolution of similar β-hydroxy esters. nih.gov
The success of the resolution depends on factors such as the choice of enzyme, solvent, and reaction conditions. Immobilized enzymes, such as Novozym 435 (immobilized Candida antarctica lipase B), often offer enhanced stability and reusability. d-nb.infonih.gov
Beyond kinetic resolution, biocatalytic reductions of prochiral ketones can directly yield the desired enantiomerically pure alcohol. Carbonyl reductases (CRED) are a class of enzymes that can reduce a ketone to a chiral alcohol with high enantioselectivity.
A potential biocatalytic route would involve the reduction of methyl 3-oxo-5-methylhexanoate using a carbonyl reductase that is selective for producing the (R)-enantiomer. These enzymes often require a cofactor, such as NADPH or NADH, which can be regenerated in situ using a coupled enzyme system (e.g., glucose dehydrogenase) to make the process more cost-effective. nih.gov The subsequent hydrolysis of the ester would yield the final acid.
This approach is highly attractive as it can theoretically achieve 100% yield of the desired enantiomer, unlike kinetic resolution which has a maximum yield of 50% for the target enantiomer.
Table 3: Enzymes in the Synthesis of Chiral Hydroxy Acids
| Enzyme | Transformation | Substrate | Key Outcome |
|---|---|---|---|
| Candida rugosa Lipase (CRL) | Kinetic Resolution (Hydrolysis) | Racemic β-hydroxy ester | Selective hydrolysis to yield the (R)- or (S)-acid. nih.gov |
| Pseudomonas cepacia Lipase (PSL) | Kinetic Resolution (Hydrolysis) | Racemic β-hydroxy ester | High enantioselectivity in the resolution of various hydroxy esters. researchgate.net |
| Carbonyl Reductase (CRED) | Asymmetric Reduction | β-Keto ester | Direct synthesis of the enantiopure β-hydroxy ester. nih.gov |
Protecting Group Chemistry in Complex Molecule Assembly
In multi-step syntheses, the strategic use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. For the synthesis of this compound and its derivatives, both the hydroxyl and carboxylic acid functionalities may require protection depending on the subsequent reaction steps.
The carboxylic acid is commonly protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. These can be introduced under standard esterification conditions and removed by hydrolysis (for methyl and ethyl esters) or hydrogenolysis (for benzyl esters).
The secondary hydroxyl group is often protected as a silyl (B83357) ether, for example, a tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) ether. These are introduced using the corresponding silyl chloride or triflate in the presence of a base like imidazole (B134444) or 2,6-lutidine. Silyl ethers are generally stable to a wide range of reaction conditions but can be readily removed using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF).
The choice of protecting groups must be carefully planned to ensure their stability during the synthetic sequence and their selective removal (orthogonality) when needed.
Total Synthesis of the Compound and its Chiral Analogs
The total synthesis of natural products and their analogs, such as this compound, represents a significant challenge in organic chemistry. It requires a meticulous plan, known as a retrosynthetic analysis, to disconnect the target molecule into simpler, commercially available starting materials. lumenlearning.com The synthesis of chiral molecules adds another layer of complexity, demanding stereocontrolled reactions to establish the correct three-dimensional arrangement of atoms. numberanalytics.com
While specific total synthesis routes for this compound are not extensively detailed in the provided search results, the synthesis of structurally related compounds like (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid has been reported. acs.orgacs.org These syntheses often employ chiral pool starting materials or asymmetric reactions to introduce the desired stereochemistry. For instance, the synthesis of (R)-3-hydroxy-4-methylpentanoic acid has been achieved with high optical purity. orgsyn.org
There are two primary strategies for assembling a complex target molecule: linear and convergent synthesis. lumenlearning.comchemistnotes.com
The choice between a linear and convergent approach depends on the structure of the target molecule and the availability of starting materials. fiveable.me For many complex natural products, a convergent strategy is preferred due to its increased efficiency. lumenlearning.com
| Synthetic Scheme | Description | Advantages | Disadvantages |
| Linear | Step-by-step assembly of the molecule. fiveable.menumberanalytics.com | Conceptually simple to plan. fiveable.me | Overall yield can be low for long sequences. chemistnotes.com |
| Convergent | Independent synthesis of fragments followed by coupling. chemistnotes.comfiveable.me | More efficient, higher overall yields. chemistnotes.com | Requires more complex planning and fragment compatibility. fiveable.me |
Information synthesized from organic chemistry principles. chemistnotes.comfiveable.menumberanalytics.com
The principles of green chemistry are increasingly influencing the design of synthetic routes. jocpr.com Two key metrics for evaluating the efficiency and environmental impact of a chemical reaction are reaction efficiency and atom economy. numberanalytics.comlibretexts.org
Reaction efficiency is a broad term that encompasses factors like chemical yield, reaction time, energy consumption, and the ease of product purification. libretexts.org A highly efficient reaction proceeds quickly, at or near ambient temperature and pressure, and produces the desired product in high yield with minimal byproducts. libretexts.org
Atom economy , a concept developed by Barry Trost, measures the efficiency with which atoms from the reactants are incorporated into the final desired product. jocpr.comnumberanalytics.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. numberanalytics.com
An ideal reaction would have 100% atom economy, meaning that all atoms from the starting materials are found in the product, with no atoms wasted as byproducts. jocpr.com Rearrangement reactions are often highly atom-economical. researchgate.net In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of stoichiometric byproducts. chembam.com The pursuit of high atom economy encourages the development of catalytic reactions, which can facilitate transformations with high efficiency and selectivity while minimizing waste. numberanalytics.comresearchgate.net
Molecular Mechanisms and Biological Interactions
Enzyme-Substrate and Ligand-Protein Interactions
While comprehensive research specifically detailing the interactions of (3R)-3-hydroxy-5-methylhexanoic acid as a standalone ligand is limited in publicly accessible literature, the broader class of β-hydroxy acids is known to interact with various enzymes. For instance, β-hydroxy acyl-CoAs, which are structurally related, have been shown to inhibit mitochondrial ATP production by affecting the adenine (B156593) nucleotide translocase system. nih.gov
Direct protein crystallography studies featuring this compound as a ligand are not prominently available in protein databases. However, crystallographic data for structurally related compounds provide valuable insights. For example, the crystal structure of ubenimex (bestatin) complexed with its target enzyme, leukotriene A4 hydrolase, reveals how a similar β-hydroxy acid moiety can position itself within an active site. In such complexes, the hydroxyl group and the carboxylate are crucial for coordinating with metal ions (like Zn²⁺) and forming hydrogen bonds with active site residues, thereby anchoring the inhibitor. These interactions are fundamental to the molecule's inhibitory effect.
The structural motif of a β-hydroxy acid is a well-established pharmacophore in the design of enzyme inhibitors, particularly for proteases. The inhibition mechanism often involves the hydroxyl group acting as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.
A prominent example is seen in derivatives like amastatin (B1665947), which contains a (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid unit. acs.org Amastatin is a known inhibitor of aminopeptidases. acs.org Its inhibitory activity relies on the precise stereochemistry of the hydroxyl and amino groups, which chelate the active site metal ion, leading to potent and reversible inhibition. Although this molecule is an amino-substituted derivative, it underscores the critical role the 3-hydroxy-5-methylhexanoic acid backbone plays in enzyme binding and inhibition.
Role in Peptidomimetic and Natural Product Research
Peptidomimetics are compounds designed to mimic natural peptides but with improved stability and bioavailability. nih.gov The this compound scaffold is a valuable building block in this area due to its resemblance to amino acid structures and its ability to introduce specific conformational constraints.
The most direct application of a derivative of this compound is in the synthesis of amastatin and its analogs. acs.org Amastatin is a natural dipeptide-like molecule that potently inhibits various aminopeptidases, including aminopeptidase (B13392206) A and leucine (B10760876) aminopeptidase. The synthesis of amastatin involves the incorporation of a (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid unit, highlighting the utility of this structural framework in creating potent, biologically active molecules. acs.org The stereochemical purity of this building block is essential for achieving high enantiomeric excess in the final product, which is critical for its biological function.
The structural features of this compound are pivotal for its function within larger bioactive molecules. The specific (3R) configuration is often crucial for correct orientation within a binding site.
Key structural contributions include:
The Hydroxyl Group: Acts as a key hydrogen bond donor and acceptor. In metalloenzyme inhibitors, it often serves as a critical ligand for the active site metal ion.
The Carboxylic Acid: Provides a primary point of electrostatic interaction or hydrogen bonding. It can be modified into an ester or amide to alter the molecule's properties.
The Isobutyl Group: This hydrophobic side chain contributes to binding affinity by fitting into hydrophobic pockets within the target protein, enhancing specificity and potency.
The combination of these features allows molecules incorporating this moiety to effectively mimic the natural substrates of enzymes, leading to potent biological activity.
Mechanistic Probes in Defined Biochemical Pathways
While not extensively documented as a standalone mechanistic probe, the chemical nature of this compound makes it suitable for such applications. Its structure can be strategically modified to investigate biochemical pathways. For example, fatty acid β-oxidation is a pathway where β-hydroxy acids are key intermediates. Studies on the inhibition of this pathway have utilized related compounds like valproic acid and its metabolites to understand their toxicological impact. nih.gov By analogy, isotopically labeled or functionalized derivatives of this compound could be synthesized to trace metabolic fates or to identify novel protein targets within cellular systems.
Use of Derivatized Analogs for Pathway Elucidation
To understand the metabolic fate and signaling pathways of this compound, researchers can employ derivatized analogs. These are modified versions of the parent molecule that can be traced as they move through biological systems. This approach is a cornerstone of metabolic research, allowing for the detailed mapping of complex biochemical networks. bris.ac.uk
Stable Isotope Labeling:
One of the most powerful techniques for pathway elucidation is stable isotope labeling. nih.govnih.gov In this method, certain atoms in the this compound molecule are replaced with their heavier, non-radioactive isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). researchgate.net When these labeled compounds are introduced to cells or organisms, their journey through various metabolic reactions can be tracked using mass spectrometry. researchgate.net This allows researchers to identify the downstream metabolites of this compound and the enzymes involved in its transformations. nih.gov This approach has been successfully used to study the metabolism of various fatty acids, providing insights into processes like fatty acid synthesis, elongation, and breakdown. researchgate.netnih.gov
Fluorescent Analogs:
Another valuable tool is the use of fluorescently labeled analogs. By attaching a fluorescent tag to this compound, its uptake and localization within cells can be visualized in real-time using fluorescence microscopy. nih.govmdpi.comnih.gov This technique provides spatial and temporal information about the compound's distribution, helping to identify the tissues, cells, and even subcellular compartments where it accumulates or exerts its effects. nih.gov The development of novel fluorescent probes for fatty acids has significantly advanced our understanding of their transport and metabolism. nih.gov
Chemical Biology Probes:
More sophisticated approaches involve the use of chemical biology probes, which can include photoreactive or "clickable" functional groups. nih.govuni.lu These probes can be used to identify the proteins that directly interact with this compound. researchgate.net For instance, a photoreactive group can form a covalent bond with a binding partner upon exposure to light, allowing for the isolation and identification of that protein. researchgate.net Click chemistry-enabled probes, which have a bioorthogonal "handle," allow for the attachment of reporter tags to visualize or isolate the molecule and its binding partners.
Table 1: Methodologies for Pathway Elucidation Using Derivatized Analogs
| Methodology | Principle | Key Applications |
|---|---|---|
| Stable Isotope Labeling | Replacement of atoms with their heavy, non-radioactive isotopes (e.g., ¹³C, ²H) for mass spectrometry-based tracking. nih.govnih.gov | Identifying metabolic products, quantifying metabolic fluxes, and delineating enzymatic pathways. researchgate.netnih.gov |
| Fluorescent Analogs | Attachment of a fluorescent molecule to allow for visualization of uptake and subcellular localization via microscopy. nih.govmdpi.com | Real-time imaging of cellular uptake, determining tissue and organelle distribution. nih.govnih.gov |
| Chemical Biology Probes | Incorporation of photoreactive or bioorthogonal ("clickable") groups to identify interacting proteins. nih.gov | Mapping protein-metabolite interaction networks and identifying molecular targets. uni.luresearchgate.net |
Interactions with Specific Molecular Targets (e.g., Aminoacyl-tRNA Synthetases)
The structural similarity of this compound to a component of the antibiotic mupirocin (B1676865) suggests a potential interaction with aminoacyl-tRNA synthetases, specifically isoleucyl-tRNA synthetase (IleRS). Mupirocin is a potent inhibitor of bacterial IleRS, an essential enzyme in protein synthesis.
Mupirocin's structure consists of two main parts: monic acid and a 9-hydroxynonanoic acid side chain. It is this fatty acid side chain that bears a strong resemblance to this compound. nih.govresearchgate.net The 9-hydroxynonanoic acid portion of mupirocin is crucial for its biological activity, as it occupies a part of the IleRS active site. nih.govresearchgate.net
Mechanism of Mupirocin Inhibition:
Mupirocin acts as a competitive inhibitor of IleRS, binding to the enzyme's active site and preventing the binding of isoleucine and ATP. This effectively halts the aminoacylation of tRNA^Ile, leading to the cessation of protein synthesis and bacterial growth. Structural studies of the mupirocin-IleRS complex have revealed that the 9-hydroxynonanoic acid tail fits into a hydrophobic pocket within the enzyme's active site.
Given this, it is plausible that this compound could also interact with the active site of IleRS. However, it is important to note that the affinity and inhibitory potential of this compound alone are likely to be significantly lower than that of the entire mupirocin molecule. The monic acid portion of mupirocin also forms critical interactions with the enzyme, contributing to its high-affinity binding.
Structure-Activity Relationship:
Studies on mupirocin analogs have demonstrated the importance of the fatty acid side chain's length and hydroxylation pattern for inhibitory activity. nih.gov Alterations to this part of the molecule can significantly impact its ability to bind to and inhibit IleRS. While direct experimental data on the binding of this compound to IleRS is limited, the well-established structure-activity relationship of mupirocin provides a strong rationale for investigating this potential interaction.
Table 2: Comparison of Mupirocin and its Structural Component
| Compound/Fragment | Key Structural Features | Role in IleRS Inhibition |
|---|---|---|
| Mupirocin | Monic acid core linked to a 9-hydroxynonanoic acid side chain. | Potent competitive inhibitor of bacterial IleRS. |
| 9-Hydroxynonanoic Acid | C9 hydroxy fatty acid. nih.gov | Binds to a hydrophobic pocket in the IleRS active site; crucial for the inhibitory activity of mupirocin. nih.gov |
| This compound | C7 hydroxy fatty acid with a methyl branch. | Potential to interact with the IleRS active site due to structural similarity to the 9-hydroxynonanoic acid portion of mupirocin. |
Analytical Characterization and Stereochemical Purity Assessment
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental in elucidating the precise molecular structure of (3R)-3-hydroxy-5-methylhexanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide definitive evidence of its atomic connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the unique protons in the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) are used to map the proton connectivity.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1a, H-1b (CH₃) | ~0.90 | Doublet | ~6.5 |
| H-2 (CH) | ~1.80 | Multiplet | - |
| H-3a, H-3b (CH₂) | ~1.45 | Multiplet | - |
| H-4 (CH-OH) | ~4.00 | Multiplet | - |
| H-5a, H-5b (CH₂) | ~2.40 | Multiplet | - |
| OH | Variable | Singlet (broad) | - |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-1 (CH₃) | ~22.5 |
| C-2 (CH) | ~24.5 |
| C-3 (CH₂) | ~45.0 |
| C-4 (CH-OH) | ~68.0 |
| C-5 (CH₂) | ~41.0 |
To assign the absolute stereochemistry at the C-3 chiral center, advanced NMR techniques are often employed. This can involve the use of chiral solvating agents or the formation of diastereomeric derivatives, such as Mosher's esters, which induce discernible chemical shift differences in the ¹H NMR spectrum for the (R) and (S) enantiomers.
Mass Spectrometry (MS) Applications for Molecular Formula and Fragmentation
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₇H₁₄O₃), high-resolution mass spectrometry (HRMS) can confirm its exact mass of 146.0943 g/mol . documentsdelivered.comnih.gov
Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic mass spectrum. The molecular ion peak (M⁺) at m/z 146 may be observed, though it can be weak for aliphatic acids. Key fragmentation pathways for β-hydroxy acids include:
Loss of a water molecule ([M-H₂O]⁺): A prominent peak resulting from the dehydration of the alcohol functional group.
Alpha-cleavage: Breakage of the C-C bonds adjacent to the carboxyl group, leading to the loss of •OH (M-17) or •COOH (M-45).
Cleavage adjacent to the hydroxyl group: This is a characteristic fragmentation for β-hydroxy acids. For methyl esters of 3-hydroxy fatty acids, a significant fragment at m/z 103 is often observed, corresponding to the [CH(OH)CH₂COOCH₃]⁺ ion. researchgate.net For the free acid, an analogous cleavage would lead to a fragment containing the hydroxyl and carboxyl groups.
Loss of the isobutyl group: Cleavage of the C3-C4 bond can result in the loss of a 57 Da fragment.
Predicted Key Mass Fragments for 3-hydroxy-5-methylhexanoic acid:
| m/z Value | Proposed Fragment Identity |
|---|---|
| 146 | [M]⁺ (Molecular Ion) |
| 128 | [M - H₂O]⁺ |
| 101 | [M - COOH]⁺ |
| 89 | [M - C₄H₉]⁺ |
Chromatographic Methods for Enantiomeric Excess Determination
The biological activity and pharmaceutical utility of a chiral molecule are often dependent on its enantiomeric purity. Chromatographic techniques are the primary methods for separating enantiomers and determining the enantiomeric excess (e.e.).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For the separation of acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are often highly effective. researchgate.net The separation is typically performed under normal-phase or polar organic modes. The mobile phase usually consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape and resolution. chromatographyonline.com
Typical Chiral HPLC Parameters:
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid |
| Detection | UV (after derivatization) or Refractive Index (RI) |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for enantiomeric separation, offering high resolution. Due to the low volatility of carboxylic acids, derivatization is typically required before GC analysis. gcms.cz The carboxyl and hydroxyl groups are converted into less polar and more volatile esters or silyl (B83357) ethers. libretexts.org Common derivatizing agents include diazomethane (B1218177) for methylation or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. researchgate.net
Typical Chiral GC Parameters:
| Parameter | Condition |
|---|---|
| Derivatization | Esterification (e.g., methylation) and/or Silylation (e.g., TMS ether) |
| Chiral Stationary Phase | Cyclodextrin-based (e.g., Chirasil-Dex) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Advanced Stereochemical Analysis Techniques
Beyond direct chromatographic separation, advanced methods involving chemical derivatization followed by spectroscopic analysis can be used to determine the absolute configuration of chiral centers.
One of the most established methods for determining the absolute configuration of secondary alcohols is the Mosher's method, which involves derivatization with a chiral reagent. researchgate.net The alcohol (in this case, the hydroxyl group at C-3 of the hexanoic acid) is esterified with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid).
Research on Derivatives, Analogs, and Their Mechanistic Applications
Synthesis of Structurally Modified Analogs
The synthesis of analogs of (3R)-3-hydroxy-5-methylhexanoic acid allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Modifications typically target the hydroxyl and carboxylic acid functionalities, as well as the alkyl chain.
Modifications at Hydroxyl and Carboxylic Acid Functionalities
The hydroxyl and carboxylic acid groups of this compound are primary sites for chemical modification to produce a variety of derivatives, such as esters, amides, and ethers. These modifications can alter the compound's physicochemical properties, including polarity, solubility, and reactivity, which in turn can influence its biological activity.
Standard esterification procedures can be employed to convert the carboxylic acid moiety into various esters. For instance, reaction with an alcohol in the presence of an acid catalyst or using coupling agents can yield the corresponding alkyl or aryl esters. Similarly, the carboxylic acid can be converted to an amide by activation (e.g., conversion to an acyl chloride or use of a peptide coupling reagent) followed by reaction with a primary or secondary amine.
The hydroxyl group can be modified through etherification or acylation. For example, Williamson ether synthesis, involving deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, can be used to prepare ethers. Acylation of the hydroxyl group to form esters can be achieved using an acyl chloride or anhydride (B1165640) in the presence of a base.
A study on the related compound, (R)-3-hydroxyoctanoic acid, demonstrated the synthesis of a library of derivatives by modifying the carboxylic acid and hydroxyl groups. nih.gov These included methyl and benzyl (B1604629) esters, as well as halo-derivatives. nih.gov The synthesis of such derivatives is crucial for probing the role of these functional groups in biological interactions.
Alterations of the Branched Methyl Chain
Modification of the isobutyl group at the 5-position of this compound allows for the investigation of the steric and electronic requirements of this portion of the molecule for biological activity. The synthesis of such analogs can be achieved through various synthetic routes, often starting from different aldehydes or ketones in aldol-type reactions or Grignard additions.
For instance, the synthesis of β-hydroxy acids can be accomplished via the asymmetric aldol (B89426) reaction of a chiral acetate (B1210297) enolate equivalent with a variety of aldehydes. By choosing an aldehyde other than isovaleraldehyde (B47997), analogs with different side chains at the 5-position can be synthesized. An efficient synthesis of (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) has been reported that involves a quinine-mediated desymmetrization of a cyclic anhydride, a key step that could be adapted to produce analogs with different alkyl chains by starting with appropriately substituted glutaric anhydrides. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its analogs relates to their biological activity. These studies provide insights into the molecular recognition processes and help in the design of more potent and selective compounds.
Influence of Stereochemistry on Molecular Recognition and Affinity
The stereochemistry at the C3 position of 3-hydroxy-5-methylhexanoic acid is critical for its biological recognition and activity. The (3R)-configuration is often preferred for specific biological interactions, a common feature among many bioactive β-hydroxy acids. For example, natural poly(3-hydroxyalkanoates) are typically composed of (R)-3-hydroxyalkanoic acid monomers, indicating a stereospecificity in the biosynthetic enzymatic machinery. nih.gov
While specific binding affinity data for this compound is not extensively documented in publicly available literature, the profound influence of stereochemistry is a well-established principle in medicinal chemistry. The precise spatial arrangement of the hydroxyl group in the (R)-configuration is expected to be a key determinant for forming specific hydrogen bonds and other non-covalent interactions with biological targets such as enzymes or receptors. The synthesis of both (3S)- and (3R)-enantiomers of related β-hydroxy acids has been a focus of research to elucidate these stereochemical requirements for activity. researchgate.net The differential biological effects of the enantiomers would provide strong evidence for stereospecific molecular recognition.
Identification of Key Structural Elements for Binding
Identifying the key structural features of this compound that are essential for binding to a biological target is a primary goal of SAR studies. These elements typically include the carboxylic acid, the hydroxyl group, and the isobutyl side chain.
Research on the antimicrobial properties of the related (R)-3-hydroxyoctanoic acid and its derivatives has provided valuable insights that can be extrapolated to this compound. In that study, the presence of a free carboxylic acid group was found to be essential for antimicrobial activity. nih.gov Esterification of the carboxyl group led to a loss of this activity, suggesting that the anionic carboxylate is a key binding element, likely involved in electrostatic interactions or hydrogen bonding with the target. nih.gov
Table 1: Inferred Structure-Activity Relationships for this compound based on Analogs
| Structural Feature | Modification | Inferred Impact on Activity | Reference |
| Carboxylic Acid | Esterification | Abolishes antimicrobial activity | nih.gov |
| Hydroxyl Group | (R)- vs (S)-stereochemistry | (R)-configuration is often crucial for biological recognition | nih.govresearchgate.net |
| Alkyl Chain | Variation in length/branching | Modulates lipophilicity and steric fit | nih.gov |
Applications as Precursors for Complex Chiral Molecules in Organic Synthesis
This compound is a valuable chiral building block, or synthon, for the enantioselective synthesis of more complex molecules. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group with a defined stereocenter, makes it a versatile starting material.
A prominent example of its application is in the synthesis of (S)-Pregabalin, an anticonvulsant drug. The methyl ester of this compound serves as a key chiral intermediate in a synthetic route to this pharmaceutical agent. nih.gov This underscores the industrial relevance of this chiral β-hydroxy acid.
Furthermore, chiral β-hydroxy acids are recognized as key intermediates in the synthesis of a wide range of fine chemicals and pharmaceuticals. magtech.com.cn They can be used to introduce stereocenters with high fidelity, which is a critical aspect of modern drug design and development. The synthetic utility of these compounds is broad, and they can be elaborated into various other chiral structures through functional group transformations.
Intermediate in the Stereoselective Synthesis of Chiral Pharmaceuticals (e.g., Pregabalin Precursors)
This compound is a key chiral precursor in the synthesis of (S)-Pregabalin, a widely used anticonvulsant and analgesic drug. The synthesis of Pregabalin requires the specific (S)-enantiomer, and various strategies have been developed to achieve this with high stereochemical purity. These methods often involve the preparation of key chiral intermediates such as (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and (S)-3-cyano-5-methylhexanoic acid.
While direct conversion pathways from this compound are a subject of synthetic exploration, established industrial routes often rely on the resolution of racemic mixtures or chemoenzymatic processes. For instance, one common approach involves the resolution of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid using a chiral amine like (R)-1-phenylethylamine. googleapis.comgoogle.com This process selectively crystallizes the desired diastereomeric salt, from which the (R)-enantiomer of the acid is liberated. googleapis.comlupinepublishers.com This (R)-acid is a direct precursor to (S)-Pregabalin through a Hofmann rearrangement. googleapis.com
Another pivotal intermediate is (S)-3-cyano-5-methylhexanoic acid. Biocatalytic methods, employing nitrilases, have been a focus of research for the enantioselective hydrolysis of dinitriles to afford this chiral cyano acid. google.com These enzymatic resolutions can achieve high enantiomeric excess, providing an efficient route to the desired (S)-enantiomer. google.comacs.org The development of these stereoselective methods highlights the importance of creating chiral synthons for the efficient production of enantiomerically pure pharmaceuticals like Pregabalin.
| Intermediate | Synthetic Method | Key Reagents/Catalysts | Reference |
| (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid | Resolution of racemate | (R)-1-phenylethylamine, Chloroform/Ethanol | googleapis.comgoogle.com |
| (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid | Resolution of racemate | l-(l-naphthyl)ethylamine or phenylglycinol | lupinepublishers.com |
| (S)-3-cyano-5-methylhexanoic acid | Enzymatic hydrolysis | Nitrilase | google.com |
| (S)-Pregabalin from (R)-acid | Hofmann rearrangement | Br₂/NaOH | googleapis.com |
Building Blocks for Specialized Organic Chemistry
The utility of this compound and its derivatives extends beyond Pregabalin synthesis into broader applications in specialized organic chemistry, where it serves as a versatile chiral building block. The defined stereochemistry at the C3 position is crucial for constructing complex molecular architectures with high diastereoselectivity.
A notable application is in the synthesis of natural products and their analogs. For example, derivatives of this compound are key components in the synthesis of amastatin (B1665947) and its analogs. tandfonline.comacs.org Amastatin is a potent inhibitor of aminopeptidases, and its synthesis requires the stereocontrolled introduction of an amino group and a hydroxyl group. The (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid fragment, derived from its parent hydroxy acid, is a critical structural motif. tandfonline.comnsf.gov The synthesis often proceeds through the diastereoselective amination of a chiral precursor derived from the hydroxy acid. researchgate.net
The inherent chirality of this compound makes it a valuable component of the "chiral pool," a collection of readily available, enantiomerically pure compounds that serve as starting materials for the synthesis of complex chiral targets. nih.govvulcanchem.com Its functional handles allow for a variety of chemical transformations, including esterification, oxidation, and conversion of the hydroxyl group into other functionalities, enabling the construction of diverse and complex molecular frameworks. researchgate.netdocumentsdelivered.com This versatility makes it a valuable tool for synthetic chemists aiming to produce enantiomerically pure compounds with specific biological activities or material properties.
| Target Molecule/Class | Synthetic Application | Key Transformation | Reference |
| Amastatin Analogs | Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid fragment | Stereoselective amination | tandfonline.comacs.orgnsf.gov |
| Diarylpentanoids/Diarylheptanoids | Asymmetric synthesis from chiral 3-hydroxy acids | Aldol addition, Weinreb amide formation | vulcanchem.com |
| (3R,5R)-γ-Hydroxypiperazic Acid | Diastereoselective synthesis of a nonribosomal peptide residue | Enolate hydroxylation, N-amination | researchgate.net |
| Actinomycin Z1 component | Diastereoselective synthesis of a substituted pyrrolidinecarboxylic acid | Nucleophilic addition to an N-acyliminium ion |
Future Directions and Emerging Research Avenues
Development of Novel Biocatalytic Systems for Stereoselective Production
The synthesis of enantiomerically pure compounds like (3R)-3-hydroxy-5-methylhexanoic acid is a critical challenge in organic chemistry. Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. magtech.com.cn Future research is increasingly focused on discovering and engineering novel enzymatic systems for its production.
Key research efforts are centered on the exploration and optimization of several enzyme classes. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are primary candidates for the stereoselective reduction of a corresponding β-keto acid or ester. The development of multi-enzyme cascade reactions, where a series of enzymatic steps are performed in a single pot, represents a frontier in efficient synthesis. researchgate.netnih.gov For instance, a cascade could involve one enzyme to form a precursor and a second, highly stereoselective reductase to produce the final (3R)-chiral alcohol. Nitrile-hydrolyzing enzymes, such as nitrilases or a nitrile hydratase-amidase system, also present a viable route, particularly in the asymmetric hydrolysis of racemic β-hydroxynitriles to yield the desired chiral acid. researchgate.net
Directed evolution and protein engineering are powerful tools being used to improve the activity, stability, and stereoselectivity of these biocatalysts. By creating mutant libraries and screening for enhanced performance, enzymes can be tailored specifically for the synthesis of this compound, even from non-natural substrates.
Table 1: Promising Enzyme Classes for Stereoselective Biocatalysis
| Enzyme Class | Catalytic Function | Advantages for Stereoselective Synthesis |
|---|---|---|
| Ketoreductases (KREDs) | Reduction of ketones to chiral alcohols | High stereoselectivity, broad substrate scope |
| Alcohol Dehydrogenases (ADHs) | Interconversion of alcohols and ketones/aldehydes | Commercially available, well-characterized |
| Lipases | Hydrolysis of esters | High enantioselectivity in kinetic resolutions |
| Nitrilases / Nitrile Hydratases | Hydrolysis of nitriles to carboxylic acids or amides | Provides a direct route from cyano-precursors |
Advanced Computational Modeling for Mechanism Prediction and Rational Design
Computational chemistry is becoming an indispensable tool for accelerating the development of efficient catalysts. acs.org Advanced modeling techniques are being applied to predict the reaction mechanisms of enzymes and to rationally design new biocatalysts with desired properties for synthesizing this compound.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying enzymatic reactions. nih.govresearchgate.net These approaches treat the reactive center of the enzyme's active site with high-accuracy quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics. acs.org This allows researchers to map out the entire reaction energy profile, identify transition states, and understand the precise interactions between the enzyme and substrate that govern stereoselectivity. researchgate.net
Furthermore, computational enzyme design platforms, such as Rosetta, enable the de novo design of enzymes or the redesign of existing ones. nih.govbiorxiv.org By modeling how mutations in the active site affect substrate binding and catalysis, scientists can computationally screen thousands of potential enzyme variants to identify those most likely to produce this compound with high purity. nih.govresearchgate.net This in silico screening drastically reduces the experimental effort required in the laboratory. nih.gov
Table 2: Computational Approaches in Biocatalyst Development
| Modeling Technique | Application | Key Insights Provided |
|---|---|---|
| Molecular Docking | Predicts substrate binding modes | Identifies key active site residues, initial substrate orientation |
| Molecular Dynamics (MD) | Simulates protein and substrate movement over time | Reveals conformational changes, role of protein dynamics in catalysis |
| Quantum Mechanics (QM) Cluster Models | High-accuracy calculation of a small active site model | Detailed electronic effects, transition state geometries |
| QM/MM Simulations | Hybrid method for modeling the entire enzyme system | Complete reaction energy profiles, mechanistic pathways, origins of stereoselectivity |
Exploration of Undiscovered Biological Roles in Diverse Organisms
While synthetic applications are a major driver of research, the natural biological roles of this compound and related compounds are largely unexplored. Emerging evidence suggests that such molecules may function in microbial metabolism, cell-to-cell signaling, or as pheromone precursors.
A structurally similar compound, (R)/(S)-3-hydroxy-3-methylhexanoic acid, has been identified as a key precursor to major components of human axillary odor, which is generated by the action of skin microbiota. nih.govresearchgate.netnih.gov This finding opens the possibility that this compound could play a similar role in the chemical ecology of other organisms, potentially acting as a signaling molecule or a metabolic byproduct in specific microbial communities. Investigating the metabolomes of various bacteria and fungi may reveal the natural presence and function of this compound.
Additionally, the field of chemical ecology has established that many insects and fungi use relatively simple chiral molecules as pheromones or their precursors. nih.gov The structure of this compound makes it a plausible candidate for such a role. Future research will likely involve screening extracts from various organisms to identify its presence and conducting behavioral assays to determine if it elicits a response in other organisms, potentially uncovering new roles in communication and interaction between species.
Development of Mechanistic Probes for Uncharacterized Biochemical Pathways
To explore the undiscovered biological roles mentioned above, new tools are needed to identify and study the biochemical pathways in which this compound may be involved. The development of chemical probes is a powerful strategy for elucidating the function of molecules in their native biological environments. mskcc.org
A key avenue of future research will be the synthesis of modified versions of this compound that can be used to track its fate in biological systems. This can be achieved by:
Isotopic Labeling: Incorporating stable isotopes (e.g., ¹³C, ²H) or radioactive isotopes (e.g., ¹⁴C, ³H) into the molecule's structure. This allows its metabolic products to be traced using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Affinity Probes: Attaching a reactive group or a tag, such as biotin, to the molecule. nih.gov If the molecule binds to a specific protein (e.g., an enzyme or a receptor), this probe can form a covalent bond or be used to isolate the binding partner, thereby identifying its cellular targets.
Fluorescent Probes: Conjugating a fluorescent dye to the molecule to visualize its localization within cells or tissues using advanced microscopy techniques.
These chemical probes would be instrumental in identifying novel enzymes that metabolize this compound and in uncovering its potential role in uncharacterized signaling or metabolic pathways, providing a deeper understanding of its fundamental biological significance. mdpi.comresearchgate.net
Q & A
What synthetic strategies are commonly employed for the stereoselective synthesis of (3R)-3-hydroxy-5-methylhexanoic acid?
Basic Research Question
A key method involves diastereoselective nitro aldol condensation using chiral auxiliaries. For example, (−)-8-phenylmenthol is reacted with glyoxylate hydrate and 1-nitro-3-methylbutane to achieve the desired stereochemistry . Another approach utilizes Fmoc-protection of tert-butyl esters followed by acid hydrolysis and recrystallization to isolate enantiomerically pure products. Critical steps include controlling reaction temperature (e.g., 0°C for FmocOSu addition) and solvent systems (ethyl acetate/n-hexane for recrystallization) to ensure high diastereomeric excess (>90%) .
How is this compound characterized analytically in research settings?
Basic Research Question
Analytical workflows combine:
- Chromatography : TLC (hexane/ethyl ether/acetic acid, 60:40:2) and GC (>98% purity verification) .
- Spectroscopy :
- ¹H NMR (DMSO-d₆): Peaks at δ 0.85–0.88 (doublets for isopropyl CH₃), δ 4.62 (broad singlet for hydroxyl), and δ 12.62 (carboxylic acid proton) .
- IR : Strong absorption bands at 1731 cm⁻¹ (ester C=O) and 1695 cm⁻¹ (Fmoc carbonyl) .
- Mass Spectrometry : Molecular ion confirmation via MS (e.g., m/z 383.44 for Fmoc-protected derivatives) .
What are the key challenges in achieving high enantiomeric purity during synthesis, and how are they addressed?
Advanced Research Question
Challenges include:
- Steric hindrance from the branched methyl group, complicating nucleophilic attack during condensation.
- Racemization risk during acidic hydrolysis of tert-butyl esters.
Solutions involve: - Chiral auxiliaries (e.g., 8-phenylmenthol) to enforce stereochemical control .
- Low-temperature protocols (e.g., 0°C during Fmoc protection) to minimize epimerization .
- Crystallization optimization : Ethyl acetate/n-hexane systems yield crystals with >99% enantiomeric excess, confirmed by chiral HPLC .
How does this compound participate in metabolic pathways, and what disease implications exist?
Advanced Research Question
The compound is a metabolite in mitochondrial β-oxidation disorders , such as isovaleric acidemia and maple syrup urine disease. Elevated levels in urine and serum correlate with enzyme deficiencies (e.g., isovaleryl-CoA dehydrogenase) . Methodologically, its detection in biological fluids employs:
- Stable isotope dilution-GC/MS : Quantification using deuterated internal standards (e.g., d₃-3-hydroxyhexanoic acid) .
- Cell culture assays : Fibroblast media from patients show 3–5× higher concentrations compared to controls, aiding diagnostic workflows .
What role does this compound play in enzyme inhibition studies?
Advanced Research Question
The compound acts as a competitive inhibitor of hydroxymethylglutaryl-CoA (HMG-CoA) lyase , a key enzyme in ketogenesis. Experimental validation includes:
- Kinetic assays : Measuring Kᵢ values (e.g., 15–20 μM) via spectrophotometric NADH depletion .
- Molecular docking : Hydroxyl and carboxyl groups form hydrogen bonds with Arg147 and Lys181 residues in the enzyme’s active site .
Contradictory data exist on its specificity; some studies suggest off-target inhibition of β-ketoacyl-CoA thiolases, necessitating orthogonal validation via siRNA knockdown .
How do stereochemical variations (e.g., 3S vs. 3R) impact the biological activity of 3-hydroxy-5-methylhexanoic acid derivatives?
Advanced Research Question
Comparative studies reveal:
- Enantiomer-specific binding : (3R)-isomers show 10× higher affinity for bacterial acyl carrier proteins (ACPs) than (3S)-isomers, critical for designing antimicrobial agents .
- Metabolic stability : (3R)-isomers are resistant to hepatic dehydrogenases, prolonging half-life (t₁/₂ = 8.2 hr vs. 2.1 hr for 3S) in rodent models .
Methodologies for comparison include: - Chiral resolution : Use of amylose-based HPLC columns (e.g., Chiralpak AD-H) .
- Crystallography : X-ray structures of enzyme-ligand complexes highlight stereospecific van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
